2-(3-(Trifluoromethyl)benzyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-4-1-3-9(7-10)8-11-5-2-6-16-11/h1,3-4,7,11,16H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAAXGWXYJOVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Trifluoromethyl Benzyl Pyrrolidine and Its Stereoisomers
General Approaches for Pyrrolidine (B122466) Ring Construction
The foundational step in synthesizing the target molecule is the construction of the pyrrolidine core. Several robust methods are available for this purpose, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope. These general methods can be adapted to produce the desired 2-substituted pyrrolidine.
Intramolecular Amination and Cyclization Strategies
Intramolecular cyclization is a common and effective strategy for forming the pyrrolidine ring. This approach typically involves a linear precursor containing a nitrogen nucleophile and a leaving group or an electrophilic center at an appropriate distance to allow for a 5-exo-tet or related cyclization. For the synthesis of 2-(3-(trifluoromethyl)benzyl)pyrrolidine, a suitable precursor would be a 5-amino-1-(3-(trifluoromethyl)phenyl)hexan-2-ol or a related derivative. The amino group, either primary or as a protected form like a sulfonamide, can displace a leaving group (e.g., a tosylate or halide) at the 5-position to form the pyrrolidine ring.
Recent advancements in this area include copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which provides a direct and atom-economical route to pyrrolidines. organic-chemistry.org Biocatalytic approaches using engineered enzymes like cytochrome P411 variants have also been developed for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.gov
1,3-Dipolar Cycloaddition Reactions Involving Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines. nih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as imines of α-amino acids.
For the synthesis of this compound, this reaction could be envisioned between an azomethine ylide and an alkene bearing the 3-(trifluoromethyl)benzyl group. Alternatively, an azomethine ylide could be generated from an imine derived from an amino acid and 3-(trifluoromethyl)benzaldehyde. The choice of catalyst, often a metal complex (e.g., Ag, Cu, Zn), can influence the stereochemical outcome of the reaction, providing access to specific stereoisomers. This method is particularly valuable for creating multiple stereocenters in a single step with high levels of control. nih.gov
Reductive Cyclization Protocols for Substituted Pyrrolidines
Reductive cyclization offers another pathway to the pyrrolidine scaffold. A common strategy involves the reduction of a γ-nitro ketone or a similar precursor. For instance, a molecule containing a nitro group and a ketone separated by two carbon atoms can undergo reduction (e.g., catalytic hydrogenation) to form an amino group, which then cyclizes in situ with the ketone to form an imine that is subsequently reduced to the pyrrolidine.
An illustrative precursor for the target molecule could be 6-nitro-1-(3-(trifluoromethyl)phenyl)hexan-2-one. Reduction of both the nitro and keto functionalities, followed by cyclization, would yield the desired this compound. Electrochemical methods have also been developed for the reductive cyclization of imines with terminal dihaloalkanes in flow microreactors, offering a green and efficient alternative.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are highly efficient for building molecular complexity. nih.gov Various MCRs have been developed for the synthesis of highly substituted pyrrolidines.
A plausible MCR approach to this compound could involve the reaction of an amino acid, an aldehyde (such as 3-(trifluoromethyl)benzaldehyde), and a dipolarophile in a one-pot process. For example, a reaction between an appropriate amino ester, 3-(trifluoromethyl)benzaldehyde, and an alkene could generate an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition to form the pyrrolidine ring with the desired substitution pattern. The efficiency of MCRs makes them attractive for the rapid generation of libraries of related compounds for screening purposes.
Enantioselective Synthesis of this compound
Achieving stereocontrol is crucial in the synthesis of biologically active molecules. Enantioselective methods aim to produce a single enantiomer of a chiral compound.
Asymmetric Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)
Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. One notable method is the palladium-catalyzed carboamination of γ-aminoalkenes. nih.gov This reaction involves the intramolecular cyclization of an amino-tethered alkene onto an aryl or benzyl (B1604629) group delivered from a palladium complex.
For the enantioselective synthesis of this compound, a suitable starting material would be a protected 4-pentenylamine. This substrate can undergo a palladium-catalyzed reaction with an appropriate source of the 3-(trifluoromethyl)benzyl group, such as 3-(trifluoromethyl)benzyl bromide. The use of a chiral phosphine (B1218219) ligand in conjunction with the palladium catalyst is key to inducing asymmetry and controlling the stereochemistry of the newly formed chiral center at the C2 position of the pyrrolidine ring. nih.gov
Table 1: Summary of Synthetic Methodologies for Pyrrolidine Ring Construction
| Methodology | General Description | Key Features | Illustrative Precursors for Target Compound |
|---|---|---|---|
| Intramolecular Amination/Cyclization | Formation of the pyrrolidine ring via cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center. | Direct, often high-yielding, various catalytic systems available. | 5-amino-1-(3-(trifluoromethyl)phenyl)hexan-2-ol derivative |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide with a dipolarophile. | High stereocontrol, ability to generate multiple stereocenters. | Azomethine ylide from an imine of an α-amino acid and an alkene with the 3-(trifluoromethyl)benzyl group. |
| Reductive Cyclization | Reduction of a precursor (e.g., γ-nitro ketone) leading to in situ cyclization. | Utilizes readily available starting materials, can be performed under various reducing conditions. | 6-nitro-1-(3-(trifluoromethyl)phenyl)hexan-2-one |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. | High efficiency and atom economy, suitable for library synthesis. | Amino ester, 3-(trifluoromethyl)benzaldehyde, and an alkene. |
| Asymmetric Palladium-Catalyzed Carboamination | Enantioselective cyclization of a γ-aminoalkene with a benzyl halide. | High enantioselectivity achievable with chiral ligands. | Protected 4-pentenylamine and 3-(trifluoromethyl)benzyl bromide. |
Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines, avoiding the use of metal catalysts. These methods often rely on the use of small chiral organic molecules, such as proline and its derivatives, to induce enantioselectivity.
A prominent strategy involves the asymmetric Michael addition of carbonyl compounds to nitroolefins, followed by reductive cyclization to form the pyrrolidine ring. acs.orgnih.gov For instance, the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins can proceed with low catalyst loadings under mild conditions, affording Michael adducts with excellent diastereo- and enantioselectivity. acs.org Subsequent catalytic hydrogenation of these adducts leads to the stereoselective formation of 2-trifluoromethylated pyrrolidines with three contiguous stereocenters. acs.org
Another powerful approach is the organocatalytic domino Michael/Mannich [3+2] cycloaddition. rsc.org This one-pot protocol utilizes a commercially available secondary amine as the catalyst to react with precursors, leading to highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group. This method is scalable and provides the products in high yields and with excellent stereoselectivities. rsc.org Chiral phosphoric acids have also been employed to catalyze highly enantioselective Friedel–Crafts reactions, providing an efficient route to heterotricyclic triarylmethanes that contain chiral pyrrole (B145914) moieties. rsc.org
Table 1: Examples of Organocatalytic Asymmetric Syntheses for Substituted Pyrrolidines This table is interactive. You can sort and filter the data.
| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Secondary Amine | Domino Michael/Mannich [3+2] Cycloaddition | N/A | High yield, excellent stereoselectivity, scalable | rsc.org |
| Proline Derivatives | Michael Addition/Reductive Cyclization | 1,1,1-Trifluoromethylketones, Nitroolefins | Excellent diastereo- and enantioselectivity | acs.org |
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed. This strategy is widely used in the synthesis of chiral amines and their derivatives. acs.org
N-sulfinyl metalloenamines, derived from chiral sulfinamides, are effective intermediates for the synthesis of 2-substituted pyrrolidines. For example, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines proceeds with high yields and good diastereoselectivities. The resulting sulfinamide products can then be converted into the corresponding pyrrolidines in a subsequent step. acs.org
Oxazolidinones, popularized by David A. Evans, are another class of powerful chiral auxiliaries. wikipedia.org They can be used in stereoselective aldol (B89426) reactions, where a soft enolization followed by reaction with an aldehyde establishes two contiguous stereocenters simultaneously. wikipedia.org Similarly, camphorsultam has been shown to be a superior chiral auxiliary in certain applications, such as Michael additions, providing high diastereoselectivity. wikipedia.org Thiazolidinone-based auxiliaries have also been developed for asymmetric aldol couplings, yielding products with good diastereoselectivity. scielo.org.mx
Table 2: Common Chiral Auxiliaries in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.
| Chiral Auxiliary | Typical Application | Key Advantage | Reference |
|---|---|---|---|
| N-tert-Butanesulfinamide | Addition to Imines | High diastereoselectivity, versatile | acs.org |
| Oxazolidinones | Aldol Reactions | Simultaneous formation of two stereocenters | wikipedia.org |
| Camphorsultam | Michael Additions | Superior asymmetric induction in specific cases | wikipedia.org |
Stereocontrolled Rearrangement Reactions
Stereocontrolled rearrangement reactions offer unique pathways to construct the pyrrolidine skeleton. One such method involves the ring-expansion of smaller, strained heterocyclic systems. For example, the ring-expansion of bicyclic azetidiniums can be efficiently transformed into five-membered pyrrolidine rings. researchgate.net This strategy leverages the strain release of the four-membered ring to drive the formation of the larger, more stable pyrrolidine structure.
Another relevant, though less direct, example is the Meyer–Schuster rearrangement, which has been utilized in the stereoselective synthesis of new trihydroxylated pyrrolidines. acs.org While not a direct route to the target compound, this demonstrates the principle of using rearrangement reactions to establish stereocenters within a pyrrolidine framework. These methods can provide access to complex substitution patterns that might be difficult to achieve through more conventional cyclization strategies.
Derivatization from Chiral Amino Acid Precursors (e.g., Proline Derivatives)
The use of naturally occurring chiral molecules, often referred to as the "chiral pool," is a highly efficient strategy for asymmetric synthesis. L-proline and D-proline, with their inherent stereochemistry and pyrrolidine ring, are ideal starting materials for the synthesis of 2-substituted pyrrolidines. mdpi.comnih.govchemicalbook.com
A common approach involves the N-benzylation of proline, followed by further modifications. For example, L-proline can be treated with benzyl chloride in the presence of a base like potassium hydroxide (B78521) to yield (S)-1-benzylpyrrolidine-2-carboxylic acid. chemicalbook.com This intermediate can then undergo various transformations at the carboxylic acid group to introduce the desired substituent at the C2 position. The synthesis of (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been reported, indicating a pathway starting from a proline derivative. clearsynth.com
Furthermore, proline-based dipeptides and other derivatives are extensively used as organocatalysts, but they also serve as versatile scaffolds themselves for building more complex molecules. mdpi.com The functionalization can occur at various positions of the pyrrolidine ring, making it a versatile building block for a wide range of biologically active compounds. mdpi.com
Introduction of the Trifluoromethylbenzyl Moiety
The introduction of the specific 3-(trifluoromethyl)benzyl group can be achieved either by incorporating the trifluoromethyl group during the synthesis of the pyrrolidine ring or by attaching the complete benzyl moiety to a pre-formed pyrrolidine ring.
Strategies for Trifluoromethyl Group Incorporation during Pyrrolidine Synthesis
Several methods exist for constructing the pyrrolidine ring with a trifluoromethyl group already in place at the C2 position. These de novo syntheses build molecular complexity from simple, acyclic starting materials. acs.orgnih.gov
One such strategy is the formal (3+2)-annulation via an asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. acs.orgnih.gov This sequence establishes the trifluoromethyl-substituted stereocenter with high enantiomeric and diastereomeric control.
Another effective method is the organocatalytic domino Michael/Mannich [3+2] cycloaddition, which provides a direct route to highly functionalized trifluoromethyl-substituted pyrrolidines. rsc.org Cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives, obtained from ene-type reactions, also yields α-(trifluoromethyl)pyrrolidines. researchgate.net Additionally, strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl chloroformate can produce diversely substituted 2-(trifluoromethyl)azetidines, which can potentially be converted to pyrrolidines. nih.gov
Table 3: Methods for Incorporating the CF₃ Group during Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.
| Method | Key Reaction | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| (3+2)-Annulation | Michael Addition / Reductive Cyclization | 1,1,1-Trifluoromethylketones, Nitroolefins | High stereoselectivity, builds complexity rapidly | acs.orgnih.gov |
| Domino Reaction | Michael/Mannich [3+2] Cycloaddition | N/A | One-pot, high yield, excellent stereocontrol | rsc.org |
Regioselective Functionalization for Benzyl Substitution
When starting with a pre-formed pyrrolidine or a derivative like proline, the benzyl group must be introduced regioselectively at the C2 position. This often involves the functionalization of a C-H bond or the alkylation of an enolate equivalent.
Direct α-functionalization of pyrrolidines can be challenging. However, methods for the regioselective 2-alkylation and 2-arylation of pyrrolidine have been developed via the organolithiation of cyclic imines. acs.org This approach allows for the introduction of various substituents at the C2 position. Another strategy involves the reduction of enamines derived from pyroglutamic acid, followed by subsequent alkylation, which provides a versatile route to 2,5-disubstituted pyrrolidines with good regio- and diastereoselectivity. rsc.org
More advanced techniques, such as transition metal-catalyzed C-H activation, can also be employed. While not specifically documented for the 3-(trifluoromethyl)benzyl group, cobalt-catalyzed hydromethylation of 3-pyrrolines, followed by reduction, has been shown to yield benzyl-substituted pyrrolidine products, demonstrating the feasibility of introducing benzyl groups via C-H functionalization pathways. nih.gov
Synthetic Utility of Trifluoromethylated Azomethine Ylide Precursors in Pyrrolidine Formation
The incorporation of fluorine and trifluoromethyl (CF3) groups into heterocyclic scaffolds is a prominent strategy in medicinal chemistry, as these modifications can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov The pyrrolidine ring, a privileged structure in numerous pharmaceuticals, is a key target for such fluorination strategies. nih.govnih.gov Among the various methods to construct the pyrrolidine core, the [3+2] cycloaddition reaction of azomethine ylides with alkenes stands out as one of the most powerful and convergent approaches, allowing for the stereocontrolled formation of multiple new stereocenters. acs.orgnih.gov
The development of specialized azomethine ylide precursors that already contain a trifluoromethyl group offers a direct route to introduce this crucial functionality into the pyrrolidine ring system. These precursors are designed to generate a trifluoromethyl-substituted 1,3-dipole in situ, which then reacts with a variety of dipolarophiles to yield highly functionalized trifluoromethylated pyrrolidines. acs.orgnih.gov
One notable precursor, N-(methoxymethyl)-N-((trimethylsilyl)methyl)-2,2,2-trifluoroethan-1-amine, was developed to generate a non-stabilized trifluoromethylated azomethine ylide. acs.orgnih.gov This precursor has been successfully employed in cycloaddition reactions with electron-deficient alkenes. The reaction is typically initiated with an acid catalyst, such as trifluoroacetic acid (TFA), which facilitates the formation of the ylide. The subsequent reaction with dipolarophiles like N-phenylmaleimide or dimethyl fumarate (B1241708) proceeds to give the corresponding 5-(trifluoromethyl)pyrrolidine cycloadducts. acs.orgnih.gov Detailed findings from these cycloaddition reactions are presented below.
Table 1: Cycloaddition of a Trifluoromethylated Azomethine Ylide Precursor with Various Dipolarophiles
| Dipolarophile | Product | Yield (%) |
|---|---|---|
| N-Phenylmaleimide | 3a-Phenyl-5-(trifluoromethyl)-1-azabicyclo[3.1.0]hexane-2,4-dione | 70 |
| Dimethyl fumarate | Dimethyl 5-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate | 51 |
| Methyl acrylate | Methyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate | 45 |
Data sourced from research on novel trifluoromethylated azomethine ylide precursors. acs.orgnih.gov
Beyond the use of specific precursors for non-stabilized ylides, significant progress has been made in catalytic asymmetric [3+2] cycloaddition reactions. These methods allow for the enantioselective synthesis of chiral trifluoromethyl-containing pyrrolidines. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed, demonstrating high yields and excellent stereoselectivity. nih.gov In these systems, an azomethine ylide, typically generated from an imino ester, reacts with a trifluoromethyl-substituted alkene in the presence of a chiral copper catalyst. researchgate.net This approach has proven effective for synthesizing pyrrolidines with a trifluoromethyl group at the 4-position, often with high diastereoselectivity and enantioselectivity. researchgate.net
Another powerful strategy for accessing trifluoromethylated pyrrolidines involves a formal [3+2] annulation via an organocatalytic asymmetric Michael addition followed by a reductive cyclization. nih.govacs.org This method uses 1,1,1-trifluoromethylketones and nitroolefins as starting materials. The initial Michael addition, catalyzed by a chiral secondary amine, sets the stereochemistry of the adduct, which is then hydrogenated to form the fully substituted 2-(trifluoromethyl)pyrrolidine (B1142111) ring with high diastereoselectivity. nih.govacs.org
Table 2: Asymmetric Synthesis of 2-Trifluoromethyl Pyrrolidines via Michael Addition/Reductive Cyclization
| Ketone Substituent (R¹) | Nitroolefin Substituent (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Phenyl | 95 | >20:1 | 99 |
| 4-Chlorophenyl | Phenyl | 94 | >20:1 | 99 |
| 4-Methoxyphenyl | Phenyl | 91 | >20:1 | 98 |
| Phenyl | 2-Naphthyl | 96 | >20:1 | 99 |
Data from a formal [3+2] annulation strategy for preparing trisubstituted 2-trifluoromethyl pyrrolidines. nih.gov
The synthetic utility of these methods is significant, providing access to a diverse range of structurally complex and chiral pyrrolidines bearing a trifluoromethyl group. rsc.org These compounds are valuable building blocks for drug discovery and development, demonstrating the critical role of trifluoromethylated azomethine ylide precursors and related strategies in modern synthetic and medicinal chemistry. nih.govthieme-connect.com
Advanced Synthetic Applications of 2 3 Trifluoromethyl Benzyl Pyrrolidine As a Molecular Building Block
Utilization in the Synthesis of Complex Nitrogen-Containing Heterocycles
The 2-(3-(Trifluoromethyl)benzyl)pyrrolidine scaffold serves as a versatile starting material for the construction of more complex, often fused, nitrogen-containing heterocyclic systems. One prominent strategy involves leveraging the inherent reactivity of the pyrrolidine (B122466) nitrogen and the potential for functionalization of both the pyrrolidine ring and the benzyl (B1604629) moiety.
A key approach is the use of cycloaddition reactions. For instance, the pyrrolidine nitrogen can act as a nucleophile to initiate sequences that lead to the formation of fused ring systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, analogous transformations with similar 2-aryl-pyrrolidines provide a clear blueprint for its potential applications. One such powerful method is the domino reaction of 2-aryl-pyrrolidines with alkynes, which proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence to yield pyrrolo[2,1-a]isoquinolines. nih.govrsc.org This transformation, often promoted by a multi-component catalytic system, highlights a pathway where the pyrrolidine ring is annulated to form a more complex polycyclic architecture.
Furthermore, the principles of multicomponent reactions (MCRs) offer a powerful avenue for constructing complex heterocycles from simple starting materials in a single step. bohrium.commdpi.comrsc.org The this compound unit can be envisaged as a key component in MCRs, where the secondary amine participates in the formation of new rings. For example, in reactions involving aldehydes and isocyanides, the pyrrolidine nitrogen can act as the amine component, leading to the formation of highly substituted heterocyclic frameworks.
Derivatization and Further Functionalization Strategies
The synthetic utility of this compound is significantly expanded through various derivatization and functionalization strategies. These modifications can be selectively performed at the pyrrolidine nitrogen, on the benzyl moiety, or by introducing new stereogenic centers, allowing for the fine-tuning of the molecule's properties and the creation of a diverse range of analogs.
N-Substitution Reactions
The secondary amine of the pyrrolidine ring is a prime site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the molecule, which can be crucial for its biological activity and its utility in further synthetic steps. nih.gov
N-Alkylation: The introduction of various alkyl groups on the pyrrolidine nitrogen can be achieved through standard procedures, such as reductive amination or reaction with alkyl halides. For instance, N-alkylation of similar pyrrolidine scaffolds has been shown to be a key step in the synthesis of a variety of biologically active compounds. acs.org The choice of the alkylating agent allows for the introduction of a wide range of functional groups, including additional rings, chains with heteroatoms, and moieties designed to interact with specific biological targets.
N-Acylation: Acylation of the pyrrolidine nitrogen to form amides is another common and versatile derivatization strategy. This can be accomplished using acyl chlorides, anhydrides, or by coupling with carboxylic acids. N-acylation can serve multiple purposes, including the introduction of specific pharmacophores, altering the basicity of the nitrogen, and providing a handle for further functionalization.
| Reagent Class | Reaction Type | Potential Products |
| Alkyl Halides | N-Alkylation | N-Alkyl-2-(3-(trifluoromethyl)benzyl)pyrrolidines |
| Aldehydes/Ketones | Reductive Amination | N-Alkyl-2-(3-(trifluoromethyl)benzyl)pyrrolidines |
| Acyl Chlorides | N-Acylation | N-Acyl-2-(3-(trifluoromethyl)benzyl)pyrrolidines |
| Carboxylic Acids | Amide Coupling | N-Acyl-2-(3-(trifluoromethyl)benzyl)pyrrolidines |
Introduction of Additional Stereogenic Centers
The creation of new stereogenic centers is a critical aspect of synthesizing complex molecules with specific three-dimensional structures. Starting with this compound, which itself can exist as enantiomers, the introduction of additional chiral centers can be achieved through various diastereoselective and enantioselective reactions. nih.govua.es
One powerful method for introducing multiple stereocenters is through asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net Azomethine ylides generated from derivatives of this compound could react with various dipolarophiles to construct highly substituted pyrrolidines with excellent stereocontrol. The existing stereocenter at the 2-position of the pyrrolidine can influence the stereochemical outcome of the cycloaddition, leading to the preferential formation of one diastereomer.
Furthermore, diastereoselective alkylation of enolates derived from N-acylated derivatives of this compound represents another viable strategy. The chiral pyrrolidine backbone can act as a chiral auxiliary, directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity.
| Method | Description | Potential Outcome |
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide derived from the scaffold with a dipolarophile. | Formation of highly substituted pyrrolidines with multiple new stereocenters. |
| Diastereoselective Alkylation | Alkylation of a chiral enolate derived from an N-acyl derivative. | Introduction of a new stereocenter with controlled relative stereochemistry. |
| Asymmetric Synthesis from Achiral Precursors | While not a direct modification of the title compound, this involves creating trifluoromethylated pyrrolidines with multiple stereocenters from achiral starting materials. nih.gov | Access to a variety of stereoisomers of substituted trifluoromethyl pyrrolidines. |
Application in Cascade and Domino Chemical Transformations
Cascade and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, minimizing waste and improving step economy. nih.govrsc.org The structural features of this compound make it a suitable candidate for initiating or participating in such reaction sequences.
As previously mentioned, a domino reaction involving 2-aryl-pyrrolidines and alkynes has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines. nih.govrsc.org This process involves a sequence of oxidative dehydrogenation to form a pyrroline (B1223166) or pyrrole (B145914) intermediate, followed by cyclization and aromatization. The this compound could readily participate in this type of transformation, providing access to trifluoromethyl-substituted analogs of these important heterocyclic systems.
The development of novel cascade reactions is an active area of research, and the reactivity of the pyrrolidine nucleus and the benzyl group can be exploited to design new sequences. For instance, a cascade initiated by the nucleophilic attack of the pyrrolidine nitrogen could be followed by an intramolecular cyclization onto the benzyl ring, potentially triggered by a prior functionalization of the aromatic ring.
Development of Libraries of Pyrrolidine-Based Analogs for Diverse Applications
The systematic synthesis of compound libraries is a cornerstone of modern drug discovery and materials science. nih.govnih.govresearchgate.netijpsr.com this compound serves as an excellent scaffold for the creation of such libraries due to the ease with which it can be derivatized at multiple positions.
By employing combinatorial chemistry principles, a large number of analogs can be generated by systematically varying the substituents at the pyrrolidine nitrogen and potentially on the benzyl ring. For example, a library of N-acylated derivatives can be readily prepared by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of N-alkylated analogs can be synthesized through reductive amination with a variety of aldehydes and ketones.
These libraries of pyrrolidine-based analogs can then be screened for a wide range of biological activities or material properties. The trifluoromethylbenzyl moiety is a common feature in many bioactive compounds, and its combination with a diversely substituted pyrrolidine ring offers a rich chemical space to explore for new therapeutic agents or functional materials. nih.govresearchgate.net
| Library Type | Diversification Point | Synthetic Method |
| N-Acyl Library | Pyrrolidine Nitrogen | Parallel amide bond formation with a diverse set of carboxylic acids. |
| N-Alkyl Library | Pyrrolidine Nitrogen | Parallel reductive amination with a diverse set of aldehydes and ketones. |
| Multi-substituted Library | Multiple positions | Combination of N-functionalization and potential modification of the benzyl ring. |
Mechanistic Investigations and Computational Studies on 2 3 Trifluoromethyl Benzyl Pyrrolidine
Elucidation of Reaction Mechanisms in Pyrrolidine-Mediated Processes
Pyrrolidine-based organocatalysts are known to mediate a wide array of chemical transformations, often proceeding through the formation of key intermediates such as enamines or iminium ions. The elucidation of the precise reaction mechanisms is fundamental to optimizing reaction conditions and expanding the scope of these catalytic systems.
In processes mediated by pyrrolidine (B122466) derivatives, the initial step typically involves the reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound to form an enamine or an iminium ion. The specific pathway depends on the nature of the carbonyl substrate (e.g., aldehyde vs. α,β-unsaturated aldehyde). For instance, in Michael additions to α,β-unsaturated aldehydes, the formation of a dienamine intermediate has been identified as a key step. This dienamine then reacts with the electrophile, followed by hydrolysis to regenerate the catalyst and furnish the product.
Quantum chemical studies on related systems have shed light on the intricate details of these mechanisms. For example, in the synthesis of pyrrolidinedione derivatives, a Nef-type rearrangement-cyclization reaction has been computationally investigated, revealing the energy barriers for each step of the process, including Michael addition, oxygen atom migration, and the final cyclization. rsc.org Such studies highlight the importance of considering not only the primary reaction pathway but also potential side reactions and the role of solvent molecules in stabilizing transition states.
Application of Computational Chemistry Methodologies (e.g., Density Functional Theory)
Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly popular method due to its favorable balance of accuracy and computational cost. researchgate.net
In the context of pyrrolidine-mediated reactions, DFT calculations are employed to:
Determine the geometric and electronic structures of reactants, intermediates, transition states, and products. This information is crucial for understanding the reaction pathway and identifying the rate-determining step.
Calculate reaction energies and activation barriers. These thermodynamic and kinetic parameters provide a quantitative measure of the feasibility and rate of a chemical process.
Simulate spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, to aid in the characterization of novel compounds. researchgate.net
Investigate the role of non-covalent interactions in directing the stereochemical outcome of a reaction.
A variety of DFT functionals and basis sets are available, and the choice of method can significantly impact the accuracy of the results. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic reactions. mdpi.comresearchgate.net For systems where dispersion forces are important, such as those involving π-π stacking, dispersion-corrected DFT methods (e.g., B3LYP-D3) are often employed to achieve higher accuracy. nih.gov The selection of an appropriate basis set, such as the 6-311+G(d,p) basis set, is also critical for obtaining accurate electronic structures and energies. mdpi.com
Studies on Iminium Ion Formation and Stability in Pyrrolidine-Derived Systems
The formation of iminium ions is a cornerstone of many pyrrolidine-catalyzed reactions, particularly those involving α,β-unsaturated aldehydes. The stability of these iminium ions is a key factor in determining the efficiency of the catalytic cycle. Computational studies have provided a quantitative framework for understanding the factors that govern iminium ion stability. nih.govacs.org
The relative stability of pyrrolidine-derived iminium ions can be computationally assessed by calculating the energies of exchange reactions, where a secondary amine is transferred between two different carbonyl compounds. acs.org These calculations have revealed that the stability of an iminium ion is influenced by several factors, including:
Conjugation: Extended conjugation in the iminium ion leads to increased stability. acs.org
Steric Effects: The steric bulk of substituents on the pyrrolidine ring can impact the stability of the iminium ion. nih.gov
Solvent Effects: The polarity of the solvent can have a significant effect on the relative stability of iminium ions. ub.edu
| Substituent on Pyrrolidine | Relative Stability of Iminium Ion (Calculated) | Key Influencing Factor |
|---|---|---|
| -H (Pyrrolidine) | Reference | Baseline |
| -CH2-(3-CF3-Ph) | Expected to be less stable | Inductive effect of CF3 |
| -Si(Ph)2tBu (TBDPS-prolinol) | More stable | Steric bulk and electronic effects |
Analysis of Stereoselectivity and Diastereoselectivity through Computational Modeling
A major advantage of using chiral pyrrolidine catalysts is the ability to control the stereochemical outcome of a reaction. Computational modeling has proven to be a valuable tool for understanding and predicting the stereoselectivity and diastereoselectivity of these transformations.
By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. For example, in 1,3-dipolar cycloaddition reactions, DFT calculations have been used to elucidate the origins of regioselectivity and diastereoselectivity. nih.govresearchgate.net These studies have shown that the preferred reaction pathway is often determined by a combination of steric and electronic factors, as well as stabilizing non-covalent interactions in the transition state.
In reactions catalyzed by 2-(3-(trifluoromethyl)benzyl)pyrrolidine, the stereochemical outcome is dictated by the way in which the chiral catalyst orients the reactants in the transition state. The bulky 3-(trifluoromethyl)benzyl group plays a crucial role in creating a specific chiral environment around the reactive center. Computational modeling can be used to visualize these transition state structures and identify the key interactions that lead to the observed stereoselectivity.
| Reaction Type | Key Stereodetermining Factors | Role of 3-(CF3)benzyl Group |
|---|---|---|
| Michael Addition | - Enamine geometry (E/Z)
| Steric hindrance directing the approach of the electrophile |
| Aldol (B89426) Reaction | - Transition state geometry (e.g., Zimmerman-Traxler model)
| Influencing the facial selectivity of the nucleophilic attack |
| [3+2] Cycloaddition | - Frontier molecular orbital interactions
| Controlling the exo/endo selectivity |
Conformational Analysis of this compound Scaffolds
The three-dimensional structure of a catalyst is intimately linked to its reactivity and selectivity. Conformational analysis of the this compound scaffold is therefore essential for a complete understanding of its catalytic behavior. The pyrrolidine ring can adopt various puckered conformations, and the orientation of the 3-(trifluoromethyl)benzyl substituent relative to the ring is also flexible.
Computational methods, such as DFT and molecular mechanics, can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. nih.govacs.org These studies can reveal the preferred puckering of the pyrrolidine ring (e.g., envelope or twist conformations) and the most stable rotamers of the benzyl (B1604629) group.
Structure Activity Relationship Studies in 2 3 Trifluoromethyl Benzyl Pyrrolidine Analogs
Impact of Pyrrolidine (B122466) Ring Substitutions on Reactivity and Selectivity
Substituents on the pyrrolidine ring play a critical role in modulating the catalyst's or ligand's performance by altering its steric and electronic environment. Modifications at various positions of the pyrrolidine scaffold can fine-tune reactivity and, most importantly, stereoselectivity in asymmetric transformations. nih.gov
Research into pyrrolidine-based organocatalysts demonstrates that even subtle changes to the ring can have profound effects. For instance, in the Michael addition of aldehydes to nitroolefins, the introduction of bulky substituents at the C2 position of the pyrrolidine ring can create a sterically demanding environment. This controlled steric hindrance is designed to effectively shield one face of the enamine intermediate, thereby directing the electrophile to the opposite face and inducing high levels of enantioselectivity. beilstein-journals.orgnih.gov
A study on new pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde acetonide evaluated their effectiveness in the Michael addition of propanal to β-nitrostyrene. The results highlight how different bulky substituents at the C2 position influence the reaction's outcome.
| Catalyst | C2-Substituent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
|---|---|---|---|---|
| OC1 | (R)-(2,2-dimethyl-1,3-dioxolan-4-yl) | 85 | 80:20 | 70 |
| OC3 | (R)-(2,2-diphenyl-1,3-dioxolan-4-yl) | 82 | 82:18 | 80 |
| OC4 | (R)-(2,2-di(naphthalen-2-yl)-1,3-dioxolan-4-yl) | 88 | 85:15 | 85 |
Data sourced from studies on Michael additions using novel pyrrolidine-based organocatalysts. beilstein-journals.org
The data indicates that increasing the steric bulk of the C2-substituent, from dimethyl to diphenyl to di-naphthalenyl, leads to a progressive improvement in both diastereoselectivity and enantioselectivity. beilstein-journals.org Similarly, substitutions at the C2 and C5 positions with groups of varying steric and electronic nature have been shown to be a viable strategy for tuning catalytic activity. Chiral C2-symmetric 2,5-disubstituted pyrrolidines have been successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excesses. rsc.orgrsc.orgnih.gov The strategic placement of substituents, therefore, directly impacts the transition state geometry, which is fundamental to achieving high selectivity. nih.gov
Role of the Trifluoromethylbenzyl Moiety in Modulating Molecular Interactions
The trifluoromethyl (CF3) group is a unique and powerful modulator of molecular properties in medicinal chemistry and materials science. mdpi.comnih.gov Its incorporation into the benzyl (B1604629) moiety at the meta-position imparts a distinct combination of lipophilicity, steric bulk, and strong electron-withdrawing character, which significantly influences how the molecule interacts with biological targets or other chemical entities. wechemglobal.com
In the context of drug design, replacing a methyl group with a trifluoromethyl group can lead to enhanced binding affinity. A structure-activity relationship study of pyrrolidine-2,5-dione derivatives as anticonvulsant agents found that a 3-trifluoromethylphenylpiperazine fragment positively influenced the activity. nih.gov The CF3 group's ability to engage in favorable hydrophobic and electronic interactions within a binding pocket is a key factor. wechemglobal.com Studies on N,N'-diarylguanidine derivatives targeting the NMDA receptor showed that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group was necessary for high binding affinity, and analogs with this moiety showed improved affinity over other substituents. nih.gov
| Compound | Benzyl Substitution | Inhibition Constant (Ki, µM) |
|---|---|---|
| 1 | Unsubstituted | 25 ± 2 |
| 2 | 2-Trifluoromethyl | 220 ± 36 |
| 3 | 3-Trifluoromethyl | 77 ± 36 |
| 4 | 4-Trifluoromethyl | 360 ± 60 |
Data adapted from structure-activity relationship studies of benzylproline derivatives.
This illustrates that while the CF3 group contributes to binding, its specific placement can fine-tune the interaction, with the meta-position providing a notable affinity in this particular series.
Stereochemical Influences on Synthetic Utility and Catalytic Efficacy
Stereochemistry is a cornerstone of modern organic synthesis and medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule dictates its biological function and chemical reactivity. ijpsr.com For chiral molecules like 2-(3-(trifluoromethyl)benzyl)pyrrolidine, the absolute configuration of the stereocenter at the C2 position is paramount for its effectiveness, particularly in the realm of asymmetric organocatalysis. mdpi.comnih.gov
The pyrrolidine scaffold is central to some of the most powerful classes of organocatalysts, which operate by forming chiral enamine or iminium ion intermediates. nih.gov The specific enantiomer of the catalyst determines the facial selectivity of the subsequent reaction, leading to the preferential formation of one enantiomer of the product. nih.gov The synthesis of enantioenriched 2-substituted pyrrolidines is therefore a significant area of research, with methods ranging from chiral pool synthesis and resolution to the use of chiral auxiliaries and enantioselective catalysis. nih.govethz.chnih.gov
The profound impact of stereochemistry is evident in catalytic performance. In many asymmetric reactions, using the (R)-enantiomer of a pyrrolidine-based catalyst will produce one enantiomer of the product in high excess, while the (S)-catalyst will yield the opposite enantiomer. For example, in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, the use of chiral cis-2,5-disubstituted pyrrolidine organocatalysts derived from D-mannitol led to excellent yields and enantioselectivities. The specific stereochemistry of the catalyst directly controlled the stereochemical outcome of the product. rsc.org
A study employing C2-symmetric 2,5-disubstituted pyrrolidines as chiral ligands for the addition of diethylzinc to benzaldehyde (B42025) demonstrates this principle clearly. The absolute configuration of the ligand dictates the absolute configuration of the resulting secondary alcohol.
| Ligand Stereochemistry | Product | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| (2R, 5R) | 1-Phenyl-1-propanol | 95 | 96 | R |
| (2S, 5S) | 1-Phenyl-1-propanol | 94 | 95 | S |
Data from studies on C2-symmetric pyrrolidine ligands in asymmetric synthesis. rsc.org
This enantio-complementary behavior underscores the critical role of the catalyst's absolute configuration in directing the stereochemical pathway of the reaction. nih.gov The synthetic utility of a chiral pyrrolidine derivative is thus intrinsically linked to its stereochemical purity and configuration, as these factors are directly translated into the stereochemical outcome of the catalyzed transformation. ijpsr.comethz.ch
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Trifluoromethylated Pyrrolidines
The synthesis of trifluoromethylated pyrrolidines has been a central focus of chemical research, aiming for efficiency, stereoselectivity, and sustainability. acs.org A primary future direction is the refinement of existing methods and the discovery of new pathways that adhere to the principles of green chemistry.
Current research has established several powerful, albeit complex, methods for creating these structures. Organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences have been developed to produce highly functionalized trifluoromethylated pyrrolidines with multiple stereocenters in high yields and excellent stereoselectivities. rsc.org Another prominent strategy involves the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization to form the pyrrolidine (B122466) ring. acs.orgnih.gov This formal (3+2)-annulation strategy is effective but often requires multiple steps and purification processes. nih.gov
Future research is expected to focus on the following areas:
Catalyst Efficiency: Designing catalysts, both organocatalysts and transition-metal complexes, that can operate at lower loadings, under milder conditions (room temperature, atmospheric pressure), and in more environmentally benign solvents like water or bio-based solvents.
Atom Economy: Creating synthetic routes that maximize the incorporation of atoms from starting materials into the final product. For instance, decarboxylative cycloadditions that use substrates like 3,3,3-trifluoroalanine release only carbon dioxide and water as byproducts, representing a highly atom-economical approach. researchgate.net
Flow Chemistry: Integrating synthetic routes into continuous flow systems. This can offer superior control over reaction parameters, improve safety for highly exothermic or hazardous reactions, and facilitate scalable production.
| Synthetic Strategy | Description | Key Advantages |
| Domino Michael/Mannich Cycloaddition | A one-pot sequence combining Michael addition and Mannich reactions to rapidly build the pyrrolidine ring. rsc.org | High stereoselectivity, creation of multiple stereocenters. rsc.org |
| Asymmetric Michael Addition/Reductive Cyclization | A two-step process involving the addition of a trifluoromethyl ketone to a nitroolefin, followed by hydrogenation to close the ring. acs.orgnih.gov | Excellent diastereo- and enantioselectivity. acs.orgnih.gov |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile to form the five-membered ring. researchgate.netacs.org | Efficient for constructing highly substituted pyrrolidines. acs.org |
| Decarboxylative [3+2] Cycloaddition | A method using amino acids that generates the reactive intermediate via decarboxylation, producing only CO2 as a byproduct. researchgate.net | High atom economy, environmentally friendly. researchgate.net |
Expanded Applications in Advanced Asymmetric Catalysis
The pyrrolidine ring is a cornerstone of many successful organocatalysts, most notably in proline-catalyzed reactions. The introduction of a trifluoromethylbenzyl group onto this scaffold, creating structures like 2-(3-(trifluoromethyl)benzyl)pyrrolidine, can significantly modulate the catalyst's steric and electronic properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity and nucleophilicity of the pyrrolidine nitrogen, potentially leading to novel reactivity and selectivity.
Future research is poised to leverage these unique features for new catalytic applications:
Novel Chiral Ligands: The this compound framework can be used to synthesize new chiral ligands for transition-metal catalysis. These ligands could find use in asymmetric hydrogenation, cross-coupling, and C-H activation reactions, where the electronic properties of the CF3 group can fine-tune the metal center's reactivity.
Photoredox Catalysis: Combining the chiral pyrrolidine scaffold with photoredox catalysis is an emerging trend. Catalysts derived from this compound could be used to control the stereochemistry of radical reactions initiated by light, opening new pathways for asymmetric synthesis.
Frustrated Lewis Pairs (FLPs): The electronic modifications from the trifluoromethyl group could allow for the design of new chiral FLPs. These metal-free catalysts, which feature a sterically hindered Lewis acid and Lewis base, could be used for the asymmetric hydrogenation of challenging substrates.
Integration of Advanced Computational Modeling for Predictive Synthesis and Catalyst Design
As synthetic chemistry becomes more complex, trial-and-error approaches are increasingly inefficient. Advanced computational modeling is emerging as an indispensable tool for predicting reaction outcomes and rationally designing better catalysts.
Future trends in this area will involve:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to map out the complete energy profiles of catalytic cycles and synthetic reactions. This allows researchers to understand the origins of selectivity, identify rate-determining steps, and pinpoint sources of unwanted side reactions. chemrxiv.org
In Silico Catalyst Screening: Creating virtual libraries of catalysts based on the this compound scaffold with various modifications. These virtual catalysts can be rapidly screened for their predicted efficiency and selectivity in target reactions, guiding experimental efforts toward the most promising candidates.
Predictive Stereochemistry: Developing accurate models to predict the stereochemical outcome of asymmetric reactions. By simulating the transition states of reactions catalyzed by chiral pyrrolidine derivatives, researchers can predict which enantiomer or diastereomer will be the major product, accelerating the development of highly stereoselective methods. chemrxiv.org
Machine Learning: Employing machine learning algorithms trained on large datasets of chemical reactions to predict optimal reaction conditions (catalyst, solvent, temperature) for synthesizing specific trifluoromethylated pyrrolidines, reducing the need for extensive experimental optimization.
| Computational Tool | Application in Pyrrolidine Chemistry |
| Density Functional Theory (DFT) | Calculating transition state energies to predict reaction pathways and stereoselectivity. chemrxiv.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of catalysts and substrates to understand non-covalent interactions that influence selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of pyrrolidine-based catalysts with their observed performance to build predictive models. |
| Machine Learning Algorithms | Predicting reaction yields and optimal conditions based on existing experimental data. |
Exploration of New Chemical Transformations Utilizing this compound Scaffolds
Beyond its role as a building block or catalyst, the this compound scaffold itself can be a substrate for novel chemical transformations. Future research will likely focus on developing methods for the late-stage functionalization of this core structure, allowing for the rapid generation of diverse molecular libraries for applications in drug discovery and materials science.
Emerging areas of exploration include:
C-H Functionalization: The development of methods for the direct, selective functionalization of C-H bonds on both the pyrrolidine ring and the benzyl (B1604629) group. This would allow for the installation of new functional groups without the need for pre-functionalized starting materials, dramatically increasing synthetic efficiency. Research into the selective α-functionalization of similar saturated N-heterocycles provides a strong precedent for this approach. acs.org
Defluorinative Functionalization: While the stability of the C-F bond is a key feature, recent advances in catalysis have enabled selective C-F bond activation. Future work could explore the controlled, defluorinative carboimination or other transformations of the CF3 group itself to generate novel α,α-difluoroimine products or other valuable fluorinated compounds. chemrxiv.org
Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening or ring-expansion reactions of the pyrrolidine scaffold. Such transformations could provide access to different classes of nitrogen-containing molecules, expanding the synthetic utility of the starting material. This could be analogous to strain-release reactions seen in smaller N-heterocycles like azetidines. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Using the this compound core as a starting point for creating bioisosteres—molecules or groups with similar physical or chemical properties that impart similar biological responses. The scaffold could be transformed into related five-membered rings or other heterocyclic systems to fine-tune biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(Trifluoromethyl)benzyl)pyrrolidine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a pyrrolidine core can be functionalized with a 3-(trifluoromethyl)benzyl group using Pd-catalyzed cross-coupling or alkylation under inert conditions. Key intermediates (e.g., 3-(trifluoromethyl)benzyl bromide) should be purified via column chromatography and validated by / NMR. Monitoring reaction progress with TLC (silica gel, hexane/EtOAc) is critical. For trifluoromethyl group introduction, hexafluoroacetone or fluoroalkyl iodides may be used under radical conditions .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to the hydrophobic trifluoromethyl group, solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Dynamic light scattering (DLS) can assess aggregation. For cell-based assays, pre-dissolve in DMSO and dilute in culture media to avoid precipitation. Validate solubility via HPLC-UV (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer : Use // NMR to confirm the benzyl-pyrrolidine linkage and trifluoromethyl group. For example, the NMR peak for -CF typically appears at ~-60 to -70 ppm. High-resolution mass spectrometry (HRMS, ESI+) provides molecular ion validation. IR spectroscopy can verify secondary amine stretches (N-H, ~3300 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify the pyrrolidine ring (e.g., introduce methyl groups at C2/C5) or the benzyl substituent (e.g., replace CF with Cl or OCF). Assess changes in target binding (e.g., kinase inhibition via SPR or radioligand assays) and ADMET properties (e.g., microsomal stability). Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .
Q. How to resolve contradictory data in metabolic stability assays across species?
- Methodological Answer : Discrepancies may arise from cytochrome P450 isoform differences (e.g., CYP3A4 in humans vs. CYP2D6 in rats). Conduct interspecies microsomal stability assays with NADPH cofactors. Use LC-MS/MS to quantify parent compound depletion. Normalize data to protein content and cross-validate with hepatocyte models. Adjust dosing regimens based on species-specific clearance rates .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer : Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM concentration. For hits with >50% inhibition, determine IC values. Introduce steric hindrance (e.g., bulkier substituents on the benzyl group) to enhance selectivity. Use cryo-EM or X-ray crystallography to identify non-conserved binding pocket residues for rational design .
Q. How to validate target engagement in cellular models for mechanistic studies?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm target binding. Treat cells with 10 μM compound, lyse, and heat lysates (37–65°C). Centrifuge and quantify soluble target via Western blot. Alternatively, use biotinylated probes for pull-down assays followed by LC-MS/MS identification .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for dose-response assays with high variability?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) with constraints for Hill slope and baseline. Apply outlier tests (e.g., Grubbs’ test) to exclude anomalies. Replicate experiments ≥3 times independently. For high-throughput screens, employ Z’-factor validation to ensure assay robustness () .
Q. How to address discrepancies between computational ADMET predictions and experimental results?
- Methodological Answer : Cross-check predictions from tools like SwissADME or ADMETlab2.0 with experimental LogP (shake-flask method) and PAMPA permeability. If discrepancies exceed 20%, refine computational models using experimental data as training sets. Consider ionization effects (pKa via potentiometry) and plasma protein binding (ultrafiltration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
